molecular formula C11H19NO5S B12414301 N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3

N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3

Cat. No.: B12414301
M. Wt: 280.36 g/mol
InChI Key: QAQFHSOGQBNKJZ-GRUXEBNHSA-N
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Description

N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3: is a synthetic compound that is often used in scientific research. It is a derivative of L-cysteine, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is labeled with deuterium (d3), which makes it useful in various analytical and research applications, particularly in the study of metabolic pathways and the identification of metabolites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3 typically involves several steps:

    Protection of the Amino Group: The amino group of L-cysteine is protected using an acetyl group to prevent unwanted reactions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced through an alkylation reaction, where an ethyl halide reacts with the protected L-cysteine.

    Oxidation: The compound undergoes oxidation to introduce the oxo group.

    Deuteration: Deuterium is introduced at specific positions to label the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using automated systems and controlled reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, which may alter its functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation Products: Compounds with additional oxo or hydroxyl groups.

    Reduction Products: Compounds with hydroxyl groups instead of oxo groups.

    Substitution Products: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3 is used in various scientific research fields:

    Chemistry: Used as a standard in analytical chemistry for the identification and quantification of metabolites.

    Biology: Helps in studying metabolic pathways and enzyme activities.

    Medicine: Used in pharmacokinetic studies to understand the metabolism of drugs.

    Industry: Employed in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The compound exerts its effects by interacting with specific enzymes and metabolic pathways. The deuterium labeling allows researchers to trace the compound through various biochemical processes, providing insights into its metabolism and the pathways it influences. The molecular targets include enzymes involved in amino acid metabolism and detoxification processes.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-cysteine: A non-deuterated version of the compound, commonly used as a dietary supplement and in medical treatments.

    S-Ethyl-L-cysteine: Similar structure but without the acetyl group.

    N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine: The non-deuterated version of the compound.

Uniqueness

N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3 is unique due to its deuterium labeling, which makes it particularly useful in research applications that require precise tracking of the compound through metabolic pathways. This labeling provides a distinct advantage over non-deuterated compounds in studies involving mass spectrometry and other analytical techniques.

Properties

Molecular Formula

C11H19NO5S

Molecular Weight

280.36 g/mol

IUPAC Name

(2R)-3-(4-ethoxy-4-oxobutan-2-yl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid

InChI

InChI=1S/C11H19NO5S/c1-4-17-10(14)5-7(2)18-6-9(11(15)16)12-8(3)13/h7,9H,4-6H2,1-3H3,(H,12,13)(H,15,16)/t7?,9-/m0/s1/i3D3

InChI Key

QAQFHSOGQBNKJZ-GRUXEBNHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSC(C)CC(=O)OCC)C(=O)O

Canonical SMILES

CCOC(=O)CC(C)SCC(C(=O)O)NC(=O)C

Origin of Product

United States

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